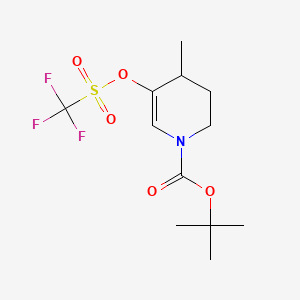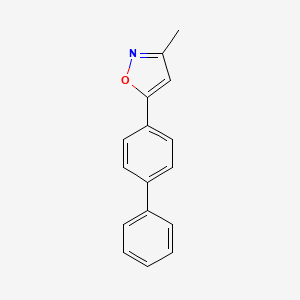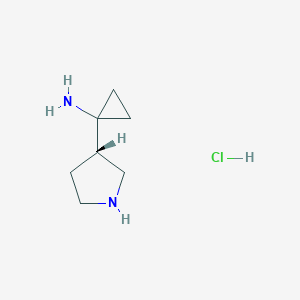
3-Chloro-6-methoxyisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxyisoquinoline-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C₁₁H₈ClNO₃. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both chloro and methoxy substituents on the isoquinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology and Medicine: It can be used in the development of pharmaceuticals targeting various diseases .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-Chloro-6-methoxyquinoline-4-carboxylic acid
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester
- 3-Chloro-6-methoxy-4-isoquinolinecarboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid has unique reactivity due to the position of its functional groups. This uniqueness makes it a valuable compound for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
3-chloro-6-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-3-2-6-5-13-10(12)9(11(14)15)8(6)4-7/h2-5H,1H3,(H,14,15) |
InChI Key |
NXFWLGJNZJZSBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)

![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)


![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)



![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
